Xanthorrhizol

概要

説明

キサントリゾールは、Curcuma xanthorrhiza Roxb.の根茎から抽出されたビスボラナン型のセスキテルペノイド化合物です。この天然化合物は、抗がん、抗菌、抗炎症、抗酸化、抗高血糖、抗高血圧、抗血小板、腎臓保護、肝臓保護、エストロゲン様、および抗エストロゲン効果など、さまざまな薬理活性で知られています .

準備方法

合成経路と反応条件

キサントリゾールは、さまざまな抽出方法を用いてCurcuma xanthorrhizaから単離することができます。このような方法の1つは、グルコースと乳酸、リンゴ酸、クエン酸などの有機酸をベースにした天然深共晶溶媒(NADES)を用いた超音波アシスト抽出です。この抽出の最適条件には、グルコース/乳酸(1:3)中の水含有量が30%、固体対液体の比率が1/15 g/mL、抽出時間が20分が含まれます .

工業生産方法

キサントリゾールの工業生産は、通常、エタノールを用いた溶媒抽出、続いてn-ヘキサンと水間の分配を行います。次に、有機層を酸塩基反応およびアセチル化処理し、フラッシュクロマトグラフィーを使用して分画します。アセチルキサントリゾール画分は加水分解および精製されて、高純度のキサントリゾールが得られます .

化学反応の分析

反応の種類

キサントリゾールは、酸化、還元、置換など、さまざまな化学反応を受けます。これらの反応は、薬理学的特性を強化するために化合物を修飾するために不可欠です。

一般的な試薬と条件

キサントリゾールを伴う反応で使用される一般的な試薬には、過酸化水素などの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。置換反応は、多くの場合、制御された条件下でハロゲン化剤と求核剤を伴います。

主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。例えば、キサントリゾールの酸化は、エポキシドの生成につながる可能性があり、還元はアルコール誘導体の生成につながる可能性があります。

科学研究の応用

科学的研究の応用

Anticancer Properties

Xanthorrhizol has demonstrated promising anticancer activity across various cancer cell lines. Research indicates that it inhibits the growth of non-small cell lung carcinoma (A549) cells through modulation of key signaling pathways such as PI3K/AKT and NF-κB.

Key Findings:

- Cell Viability Reduction : this compound treatment significantly reduced A549 cell viability in a concentration-dependent manner, promoting apoptosis through oxidative stress mechanisms .

- Cytotoxicity Against Breast Cancer : In studies involving breast cancer cell lines (e.g., MCF-7), this compound exhibited cytotoxic effects with LC50 values ranging from 1.17 to 8.67 µg/mL depending on the specific cell line .

Antibacterial and Antimicrobial Effects

This compound's antibacterial properties have been extensively studied, particularly in the context of oral health. Its efficacy against various pathogenic bacteria suggests potential applications in dental care products.

Antibacterial Activity Table:

Antioxidant Activity

This compound also exhibits significant antioxidant properties, which contribute to its neuroprotective effects. Studies have shown that it can inhibit lipid peroxidation and reduce oxidative stress in neuronal cells.

Neuroprotective Effects:

- Oxidative Stress Reduction : this compound suppressed reactive oxygen species (ROS) generation in murine hippocampal HT22 cells .

- Comparative Antioxidant Activity : It demonstrated antioxidant activity comparable to known agents like probucol, with an IC50 of approximately 0.30 µg/mL against human LDL oxidation .

Potential Applications in Neurodegenerative Diseases

Emerging research suggests that this compound may offer therapeutic benefits in neurodegenerative conditions such as Alzheimer's disease due to its neuroprotective and antioxidant properties.

Case Studies:

作用機序

キサントリゾールは、さまざまな分子標的および経路を通じてその効果を発揮します。それは、シクロオキシゲナーゼ-2(COX-2)および誘導型一酸化窒素合成酵素(iNOS)の活性を阻害し、インターロイキン-6(IL-6)および腫瘍壊死因子-α(TNF-α)などの炎症性サイトカインの産生を減少させます。さらに、キサントリゾールは、ミトゲン活性化プロテインキナーゼ(MAPK)シグナル伝達経路、特にc-Jun N末端キナーゼ(JNK)のリン酸化を減衰させることで調節し、COX-2およびiNOSの転写を阻害します .

類似化合物の比較

キサントリゾールは、その幅広い生物活性により、セスキテルペノイドの中でもユニークな存在です。類似の化合物には、以下のようなものがあります。

クルクミン: 抗炎症および抗酸化特性で知られるCurcuma属種から得られる別の化合物。

ビスボロール: 抗炎症および抗菌効果を持つセスキテルペンアルコール。

ファルネソール: 抗菌および抗癌特性を持つセスキテルペンアルコール。

これらの化合物と比較して、キサントリゾールはより多様な薬理活性範囲を示し、さらなる研究および開発のための貴重な化合物となっています .

類似化合物との比較

Xanthorrhizol is unique among sesquiterpenoids due to its broad spectrum of biological activities. Similar compounds include:

Curcumin: Another compound derived from species, known for its anti-inflammatory and antioxidant properties.

Bisabolol: A sesquiterpene alcohol with anti-inflammatory and antimicrobial effects.

Farnesol: A sesquiterpene alcohol with antimicrobial and anticancer properties.

Compared to these compounds, this compound exhibits a more diverse range of pharmacological activities, making it a valuable compound for further research and development .

生物活性

Xanthorrhizol, a bioactive compound derived from the rhizome of Curcuma xanthorrhiza, has garnered significant attention due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, focusing on its antimicrobial, anticancer, anti-inflammatory, and antioxidant properties, supported by relevant research findings and data.

Antimicrobial Activity

This compound exhibits potent antimicrobial properties against various pathogens, including bacteria and viruses. Recent studies have elucidated its mechanisms of action and effectiveness.

- Mechanism of Action : this compound targets the SaMscL protein in Staphylococcus aureus, leading to cell lysis and efflux of cytoplasmic contents. This was demonstrated by a decrease in cell volume and dry weight upon treatment with this compound, indicating its potential as an antimicrobial agent .

- Efficacy Against Pathogens : It has shown effectiveness against foodborne pathogens and oral bacteria. For instance, it outperformed chlorhexidine in inhibiting Enterococcus faecalis under alkaline conditions, suggesting its utility in dental applications .

| Pathogen | Minimum Inhibitory Concentration (MIC) | Study Reference |

|---|---|---|

| Staphylococcus aureus | 0.0625% | |

| Enterococcus faecalis | Comparable to chlorhexidine | |

| E. coli | 0.5 mg/mL |

Anticancer Activity

This compound has demonstrated significant anticancer effects across various cancer cell lines.

- Breast Cancer : In studies involving MCF-7 human breast cancer cells, this compound exhibited an EC50 value of 1.71 μg/mL, effectively inducing apoptosis through down-regulation of the anti-apoptotic protein Bcl-2 while increasing p53 levels . The compound's cytotoxicity was notably higher than that of tamoxifen.

- Non-Small Cell Lung Cancer : Research on A549 cells revealed that this compound significantly reduced cell viability in a concentration-dependent manner, further supporting its potential as an anticancer therapeutic .

| Cancer Cell Line | EC50 (μg/mL) | Mechanism of Action |

|---|---|---|

| MCF-7 | 1.71 | Induction of apoptosis via Bcl-2 down-regulation |

| A549 | Not specified | Concentration-dependent growth inhibition |

Anti-inflammatory and Antioxidant Effects

This compound also exhibits anti-inflammatory and antioxidant properties, contributing to its therapeutic potential.

- Anti-inflammatory Activity : In vitro studies have shown that this compound suppresses the production of pro-inflammatory cytokines such as IL-1β and TNF-α. It also inhibits matrix metalloproteinases (MMPs), which are involved in inflammatory processes .

- Antioxidant Activity : this compound demonstrated comparable antioxidant activity to probucol against lipid peroxidation, with an IC50 value of 0.4 μg/mL. It effectively scavenges free radicals and protects neuronal cells from oxidative stress induced by glutamate .

Case Studies

Several case studies highlight the therapeutic applications of this compound:

- Antimicrobial Efficacy : A clinical trial indicated that this compound could serve as an effective disinfectant for toothbrushes, potentially reducing caries incidence .

- Cancer Treatment Potential : In a comparative study with tamoxifen on breast cancer cells, this compound showed superior cytotoxicity, suggesting it could be a promising adjunct in cancer therapy .

特性

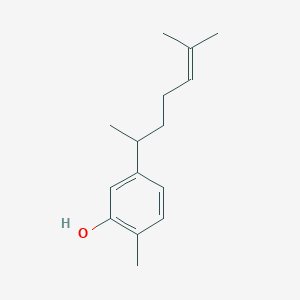

IUPAC Name |

2-methyl-5-(6-methylhept-5-en-2-yl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O/c1-11(2)6-5-7-12(3)14-9-8-13(4)15(16)10-14/h6,8-10,12,16H,5,7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKWGCEDRLNNZOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)CCC=C(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

326.00 to 327.00 °C. @ 760.00 mm Hg | |

| Details | The Good Scents Company Information System | |

| Record name | Xanthorrhizol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038195 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

30199-26-9 | |

| Record name | Xanthorrhizol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038195 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does xanthorrhizol exert its antiproliferative effects on cancer cells?

A1: this compound has been shown to induce apoptosis, a programmed cell death mechanism, in various cancer cell lines. Research suggests that this compound achieves this by:

- Modulating apoptotic proteins: this compound can upregulate pro-apoptotic proteins like Bax and p53 while downregulating anti-apoptotic proteins like Bcl-2. [, , , ] This disruption of the balance between pro- and anti-apoptotic factors pushes cells toward apoptosis.

- Activating caspases: Studies have demonstrated this compound's ability to activate caspases, particularly caspase-3 and caspase-9, which are crucial executioner enzymes in the apoptotic cascade. [, , ]

- Disrupting mitochondrial transmembrane potential: this compound treatment has been linked to changes in mitochondrial transmembrane potential, leading to the release of cytochrome c from mitochondria into the cytosol. [] This release is a key event that triggers the activation of downstream apoptotic pathways.

Q2: Does this compound affect any specific signaling pathways involved in cancer cell growth and survival?

A2: Yes, this compound has demonstrated inhibitory effects on several signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis (formation of new blood vessels):

- PI3K/Akt/eNOS pathway: This pathway plays a critical role in cell growth, survival, and angiogenesis. This compound has been shown to inhibit the phosphorylation of Akt and endothelial nitric oxide synthase (eNOS), key components of this pathway, thereby suppressing angiogenesis. []

- MAPK pathway: this compound can influence the mitogen-activated protein kinase (MAPK) pathway, which regulates cell proliferation, differentiation, and apoptosis. Specifically, this compound has been shown to activate p38 MAPK and c-Jun N-terminal kinase (JNK) in a reactive oxygen species (ROS)-dependent manner, contributing to its antiproliferative effects. [, ]

- NF-κB pathway: This pathway is involved in inflammation and cell survival. This compound can suppress the activation of nuclear factor-κB (NF-κB), leading to the downregulation of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). [] This inhibition of NF-κB activation contributes to this compound’s anti-inflammatory and anti-tumor promoting effects.

Q3: How does this compound contribute to the prevention of UV-induced skin aging?

A3: this compound exhibits potential anti-aging effects by:

- Suppression of MMP-1: Ultraviolet (UV) radiation can induce the expression of matrix metalloproteinase-1 (MMP-1), an enzyme that degrades collagen in the skin, leading to wrinkles and other signs of photoaging. This compound effectively reduces MMP-1 expression in UV-irradiated human skin fibroblasts. []

- Increase in type I procollagen: this compound not only inhibits collagen degradation but also promotes collagen synthesis by increasing the expression of type I procollagen, a precursor to collagen, in UV-irradiated fibroblasts. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C15H24O, and its molecular weight is 218.34 g/mol. []

Q5: Is there any spectroscopic data available to confirm the structure of this compound?

A5: Yes, several studies have characterized this compound using spectroscopic techniques:

- NMR Spectroscopy: Both 1H-NMR and 13C-NMR spectroscopy have been used to confirm the structure of this compound. [, ]

- FTIR Spectroscopy: FTIR analysis has also been employed to identify functional groups and confirm the structure of this compound. [, ]

- Mass Spectrometry (MS): MS analysis can provide information about the molecular weight and fragmentation pattern of this compound, further supporting its structural identification. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。